molecular formula C12H13F3N2O2 B581543 N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide CAS No. 1261365-46-1

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Cat. No. B581543
M. Wt: 274.243
InChI Key: AJHPFYORBMFGTP-UHFFFAOYSA-N
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Description

“N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of study. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has shown robustness in synthesizing numerous 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is likely to be complex due to the presence of various functional groups. N-aryl-substituted 3-formyl azaindoles, such as phenyl, pyridyl, and pyrimidyl moieties, have been reported to suit well with the ring cleavage methodology .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” could be diverse and complex. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Molecular Structure and Properties

The molecular structure of compounds containing the pivalamide group, like N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, exhibits significant features. For instance, the molecule is not planar, with a notable dihedral angle between benzene rings. These compounds often possess intra- and intermolecular hydrogen bonding, contributing to their stability and crystal formation. The tert-butyl group, often found in these molecules, can display disorder over multiple sites (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Synthetic Applications

These compounds are employed in various synthetic pathways. For instance, the lithiation of derivatives like N-(pyridin-3-ylmethyl)pivalamide is a crucial step in synthesizing substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013). Additionally, they are involved in the formation of complex structures such as trifluoromethyl-substituted pyridinol derivatives, demonstrating their versatility in generating diverse chemical entities (Flögel, Dash, Brüdgam, Hartl, & Reissig, 2004).

Chemical Behavior and Reactions

The chemical behavior of these compounds under various conditions is another area of interest. For instance, N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide shows strong nucleophilic behavior, leading to the formation of diverse products upon reaction with different electrophiles (Al-Romaizan, 2019). Similarly, the use of pivalamide groups in coordination polymers, like [Fe2NiO(Piv)6], offers insights into their role in constructing materials with novel properties, including sorption and catalytic capabilities (Sotnik et al., 2015).

Methodological Advances

Methodological advances in the hydrolysis of pivalamide derivatives, such as using Fe(NO3)3 in MeOH, also highlight the functional versatility of these compounds. This methodology allows for the transformation of pivalamide groups into corresponding amines, indicating their utility in diverse synthetic pathways (Bavetsias, Henderson, & McDonald, 2004).

Future Directions

The future directions in the study of “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in medicinal chemistry and other fields. The development of robust methods for the introduction of multiple functional groups to pyridine is an area of ongoing research .

properties

IUPAC Name

N-[3-formyl-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-7(6-18)4-8(5-16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPFYORBMFGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

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